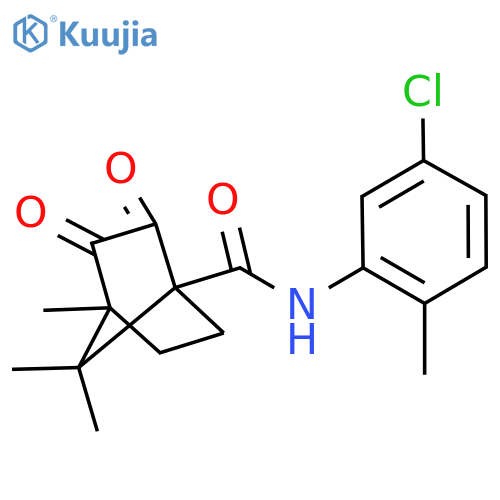

Cas no 622356-11-0 (N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide)

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide

- N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide

- AF-399/42177188

- F1716-0080

- AKOS016087992

- 622356-11-0

- AKOS002182440

- CHEMBL4981096

-

- インチ: 1S/C18H20ClNO3/c1-10-5-6-11(19)9-12(10)20-15(23)18-8-7-17(4,16(18,2)3)13(21)14(18)22/h5-6,9H,7-8H2,1-4H3,(H,20,23)

- InChIKey: YRMORVHTSHLNBQ-UHFFFAOYSA-N

- SMILES: C12(CCC(C(=O)C1=O)(C)C2(C)C)C(=O)NC1=C(C)C=CC(Cl)=C1

計算された属性

- 精确分子量: 333.1131712g/mol

- 同位素质量: 333.1131712g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 3

- 重原子数量: 23

- 回転可能化学結合数: 2

- 複雑さ: 587

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 2

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.2Ų

- XLogP3: 3.2

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1716-0080-20μmol |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-4mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-10μmol |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-20mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-10mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 10mg |

$79.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-15mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-5μmol |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-3mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-25mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1716-0080-1mg |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide |

622356-11-0 | 90%+ | 1mg |

$54.0 | 2023-05-17 |

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide 関連文献

-

Eliane Deschamps,Bernard Deschamps,Jeanne Laure Dormieux,Louis Ricard,Nicolas Mézailles,Pascal Le Floch Dalton Trans., 2006, 594-602

-

Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125

-

Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054

-

Eduardo Ribeiro deAzevedo,Tito José Bonagamba,Aldo Eloizo Job,Eduardo René Pérez González Green Chem., 2011,13, 2146-2153

-

Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

-

Iker Riaño,Uxue Uria,Luisa Carrillo,Efraim Reyes,Jose L. Vicario Org. Chem. Front., 2015,2, 206-210

-

Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437

-

Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690

N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamideに関する追加情報

Comprehensive Analysis of N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS 622356-11-0)

The compound N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide (CAS 622356-11-0) is a structurally unique bicyclic amide derivative with potential applications in pharmaceutical and agrochemical research. Its molecular framework combines a bicyclo[2.2.1]heptane core with a dioxo functionality and a substituted phenyl carboxamide group, making it an intriguing subject for synthetic and medicinal chemistry studies. Researchers are increasingly interested in this compound due to its structural similarity to bioactive molecules targeting enzyme inhibition and receptor modulation.

Recent advancements in computational chemistry have enabled deeper insights into the molecular docking potential of CAS 622356-11-0. Studies suggest its bicyclic scaffold may exhibit favorable binding affinities with certain biological targets, particularly in the context of metabolic pathway regulation. The presence of both chloro and methyl substituents on the aromatic ring enhances its lipophilicity, a property highly sought after in drug discovery for improved membrane permeability. These characteristics position this compound as a valuable building block in the development of novel therapeutic agents.

The synthesis of N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide typically involves multi-step organic transformations, with key steps including Diels-Alder cycloaddition for constructing the bicyclic framework and subsequent amide coupling reactions. Analytical characterization through NMR spectroscopy and mass spectrometry confirms the structural integrity of this compound, with particular attention to the stereochemical configuration of the trimethyl groups at positions 4,7,7. These synthetic and analytical aspects are frequently discussed in research forums addressing chiral synthesis challenges.

From a material science perspective, the crystalline properties of 622356-11-0 have drawn attention for potential applications in molecular electronics. The rigid bicyclo[2.2.1]heptane structure contributes to thermal stability, while the dioxo groups offer sites for further functionalization. This dual nature makes the compound a candidate for developing advanced materials with tailored electronic properties, particularly in the growing field of organic semiconductors.

Environmental fate studies of CAS 622356-11-0 indicate moderate persistence in soil systems, with the chlorophenyl moiety influencing degradation rates. Current research explores biodegradation pathways using microbial consortia, addressing growing concerns about green chemistry and sustainable compound design. The structure-activity relationship of this molecule continues to be investigated, particularly how the trimethyl substitutions affect both biological activity and environmental behavior.

In analytical chemistry applications, N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo[2.2.1]heptane-1-carboxamide serves as an interesting chromatographic standard due to its unique retention characteristics in reversed-phase HPLC systems. The compound's UV absorption profile, influenced by both the dioxobicyclo and chlorophenyl components, makes it suitable for method development in complex matrix analysis. These properties align with current trends in analytical method validation and quality control protocols.

The intellectual property landscape surrounding 622356-11-0 reveals patents covering its use as an intermediate in various synthetic routes. Of particular note are applications in crop protection formulations, where its structural features contribute to pest management strategies. However, the compound's full potential remains underexplored, presenting opportunities for innovation in structure-based drug design and material science applications.

Future research directions for CAS 622356-11-0 may focus on exploring its structure-property relationships through systematic modification of the bicyclic core and carboxamide components. The integration of machine learning approaches in predicting its biological activities could accelerate discovery efforts. Additionally, investigations into its potential as a molecular scaffold for fragment-based drug discovery may yield novel therapeutic candidates addressing current challenges in precision medicine.

622356-11-0 (N-(5-chloro-2-methylphenyl)-4,7,7-trimethyl-2,3-dioxobicyclo2.2.1heptane-1-carboxamide) Related Products

- 2034344-62-0(N'-(2,4-dimethoxyphenyl)-N-({1-[5-(1-hydroxyethyl)thiophen-2-yl]cyclopentyl}methyl)ethanediamide)

- 727663-87-8(3-4-(2-fluorophenyl)piperazine-1-carbonyl-6-nitro-2H-chromen-2-one)

- 2171888-33-6(2-(1,4-dimethyl-1H-pyrazol-3-yl)-1-methylpyrrolidin-3-amine)

- 2870645-99-9(Methanesulfonamide, N-[3-azido-3-(iodomethyl)cyclobutyl]- )

- 210835-70-4(N,N-Dinitroso-p-phenylenediamine-N,N-diacetic Acid Dimethyl Ester)

- 2034471-72-0(N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide)

- 1361875-81-1(3-(Difluoromethyl)-4-methyl-6-(trifluoromethoxy)pyridine-2-acetonitrile)

- 842970-63-2(N-(5-benzyl-1,3-thiazol-2-yl)-2-(pyrimidin-2-ylsulfanyl)acetamide)

- 497061-04-8(N-[4-(2-Fluorophenyl)piperazine-1-carbothioyl]-4-methylbenzamide)

- 1896803-08-9(5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine)